4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile
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Overview
Description
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile is an organic compound with the molecular formula C11H6N2O2 It is characterized by the presence of a pyrrole ring fused with a benzonitrile moiety
Mechanism of Action
Target of Action
Similar compounds, such as phenylmaleimide derivatives, have been studied for their potential as photoionizers for free radical polymerization . In this process, the maleimide can produce the initiating radical species .
Mode of Action
It’s known that similar compounds, like n-substituted maleimides, can act as photoionizers in free radical polymerization . In this process, the maleimide produces the initiating radical species .
Biochemical Pathways
Related compounds, such as n-substituted maleimides, are known to be involved in the process of free radical polymerization .
Result of Action
Related compounds, such as n-substituted maleimides, are known to produce initiating radical species in the process of free radical polymerization .
Action Environment
It’s known that the photochemical properties of n-arylmaleimide systems depend on the values of the dihedral angle between the benzene and imidic rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile typically involves the reaction of 4-aminobenzonitrile with maleic anhydride. The reaction proceeds through a cyclization process, forming the pyrrole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 45°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted aromatic compounds
Scientific Research Applications
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazine hydrochloride
Uniqueness
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties and applications, making it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(13)15/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXNTCCKSPNEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31489-18-6 |
Source
|
Record name | 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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